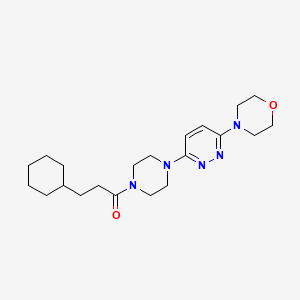
3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a versatile chemical compound with a complex molecular structure. This compound has promising applications in scientific research, enabling it to be utilized in diverse experiments and investigations.
準備方法
The synthesis of 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Industrial production methods often involve similar multi-step synthetic routes, ensuring high yields and purity of the final product.
化学反応の分析
3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-morpholin-4-yl-3-piperazin-1-yl-propan-1-one: This compound shares a similar piperazine and morpholine moiety but differs in its overall structure and properties.
AP-237 (bucinnazine): Another acyl piperazine opioid with different pharmacological effects and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
生物活性
3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that integrates a cyclohexyl group, a piperazine moiety, and a pyridazine derivative. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This indicates that it contains multiple functional groups that may contribute to its biological activity. The presence of both piperazine and pyridazine rings is particularly noteworthy as these structures are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with piperazine and pyridazine structures exhibit a range of biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant properties.
- Anticancer Activity : Certain pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Compounds containing these moieties may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and cognition.
- Enzyme Inhibition : It could inhibit specific enzymes involved in cancer cell metabolism or neurodegeneration.
- Cell Signaling Modulation : The compound might modulate signaling pathways that are critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Studies on similar compounds have established a structure–activity relationship (SAR) that highlights how modifications to the cyclohexyl or piperazine structures can enhance or diminish biological activity. For instance, modifications at the 4′ position of piperazine have been shown to significantly impact the efficacy of related compounds in increasing mitochondrial bioenergetics, which is a marker for cytoprotective potential .
Case Studies
- Cytoprotective Potential :
- Neuroprotective Applications :
Data Table
特性
IUPAC Name |
3-cyclohexyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h7-8,18H,1-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPGSFRCTDZHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














